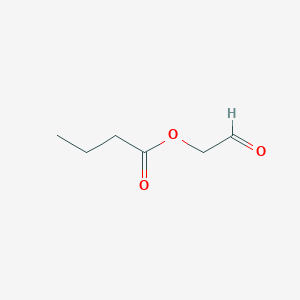

2-Oxoethyl butyrate

Description

2-Oxoethyl butyrate is an ester derivative characterized by a 2-oxoethyl group (–CO–CH₂–O–) esterified with butyric acid.

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

2-oxoethyl butanoate |

InChI |

InChI=1S/C6H10O3/c1-2-3-6(8)9-5-4-7/h4H,2-3,5H2,1H3 |

InChI Key |

YEBNSRBQIIWQQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Features

Hydrogen-Bonding Patterns :

Compounds like 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate (CAS 63656-21-3, ) and 2-oxo-2-phenylethyl benzoate exhibit dimeric structures stabilized by C–H···O hydrogen bonds between methylene (–CH₂–) and carbonyl (C=O) groups, forming R₂²(10) motifs. These dimers further interconnect via additional C–H···O interactions to create 3D networks .- Inference for 2-Oxoethyl Butyrate : The absence of aromatic substituents (e.g., bromophenyl or benzofuran groups) in this compound may reduce π···π stacking contributions, but similar dimeric interactions are expected due to the conserved 2-oxoethyl motif.

- Crystal Packing: Substituents on the phenyl ring (e.g., –Cl, –NO₂, –OCH₃) in analogs like 2-(benzofuran-2-yl)-2-oxoethyl benzoates influence crystal density and melting points. For example, nitro-substituted derivatives exhibit higher thermal stability compared to methoxy-substituted variants .

Physical and Chemical Properties

- Reactivity : The 2-oxoethyl group in this compound may undergo nucleophilic acyl substitution more readily than saturated esters (e.g., ethyl butyrate), akin to α-keto esters like ethyl 2-chloroacetoacetate .

Q & A

Q. What are the optimal synthetic protocols for 2-oxoethyl butyrate, and how can purity be validated?

this compound is typically synthesized via esterification reactions between 2-oxoethanol and butyric acid derivatives. Key steps include acid catalysis (e.g., sulfuric acid) and controlled temperature to avoid side reactions like oxidation or polymerization. Post-synthesis, purification via fractional distillation or column chromatography is critical. Purity validation should employ gas chromatography-mass spectrometry (GC-MS) for volatile components and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How can spectroscopic techniques characterize this compound’s molecular structure?

Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., carbonyl stretch at ~1740 cm⁻¹ for esters). NMR (¹H and ¹³C) provides detailed structural insights:

- ¹H NMR : Peaks for the methylene group adjacent to the carbonyl (δ 4.2–4.5 ppm) and butyrate chain protons (δ 0.9–1.3 ppm for terminal methyl).

- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm) and oxoethyl carbons (δ 60–70 ppm).

For advanced confirmation, X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended .

Q. What in vitro models are suitable for studying this compound’s metabolic interactions?

Colonic fermentation models using human fecal microbiota can assess short-chain fatty acid (SCFA) production, particularly butyrate release via ester hydrolysis. Anaerobic batch cultures with pH control (6.5–7.0) and substrates like resistant starch (to simulate dietary fiber) are effective. Quantify SCFAs using HPLC or GC-MS .

Advanced Research Questions

Q. How do contradictory results in butyrate-related studies inform experimental design for this compound?

Butyrate’s effects are context-dependent (e.g., pro-/anti-inflammatory roles). For this compound, address confounding variables:

- Dose-dependent assays : Test concentrations from 0.1–10 mM in cell cultures (e.g., colonocytes).

- Microbiome variability : Use gnotobiotic animal models or standardized microbial consortia to control gut microbiota composition.

- Temporal analysis : Monitor butyrate release kinetics using real-time breath analysis (e.g., proton-transfer-reaction time-of-flight mass spectrometry, PTR-TOF-MS) .

Q. What advanced analytical methods resolve challenges in detecting this compound in complex matrices?

- PTR-TOF-MS : Enables real-time detection in breath or biological fluids with sub-ppb sensitivity. Optimize integration times (e.g., 0.125–1 sec) to capture dynamic release patterns during digestion .

- Stable isotope tracing : Use ¹³C-labeled this compound to track metabolic fate in vivo.

- LC-MS/MS with derivatization : Enhance sensitivity for low-abundance samples via dansyl chloride or other tags .

Q. How can mechanistic studies elucidate this compound’s role in epigenetic regulation?

Butyrate is a histone deacetylase (HDAC) inhibitor. For this compound:

- Chromatin immunoprecipitation (ChIP) : Assess histone acetylation at target genes (e.g., IL-10, FOXP3).

- RNA-seq : Profile transcriptomic changes in immune cells (e.g., Tregs) exposed to this compound.

- CRISPR/Cas9 knockout models : Validate HDAC isoforms (e.g., HDAC1, HDAC3) responsible for observed effects .

Q. What strategies mitigate variability in this compound’s pharmacological activity across cell lines?

- Cell-line standardization : Use primary colonocytes or organoids instead of immortalized lines.

- Microenvironment control : Mimic in vivo oxygen tension (e.g., hypoxia chambers for gut studies).

- Co-culture systems : Incorporate microbiota-derived metabolites (e.g., propionate) to assess synergistic effects .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in butyrate’s metabolic effects when studying this compound?

Contradictions often arise from:

- Species-specific responses : Rodent vs. human gut microbiota differ in butyrate production. Prefer humanized mouse models or human fecal cultures.

- Compartmentalization : Distinguish luminal vs. intracellular butyrate levels using compartment-specific probes (e.g., fluorescent sensors).

- Dual RNA-seq/metabolomics : Integrate host transcriptome and microbial metabolite data to identify cross-talk pathways .

Q. What experimental controls are critical for in vivo studies of this compound?

- Sham-treated cohorts : Account for solvent effects (e.g., DMSO).

- Esterase inhibitors : Use tetraethyl pyrophosphate (TEPP) to confirm hydrolysis-dependent activity.

- Butyrate comparators : Include sodium butyrate as a positive control .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.